![molecular formula C11H13N3O2 B12624198 Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate CAS No. 918484-89-6](/img/structure/B12624198.png)
Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features a pyrazole ring fused to a pyridine ring, with an ethyl acetate group attached to the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methyl-2H-pyrazolo[3,4-b]pyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .
化学反応の分析
Types of Reactions: Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives.
科学的研究の応用
Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
作用機序
The mechanism of action of ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition disrupts the proliferation and survival of cancer cells .
類似化合物との比較
1H-Pyrazolo[3,4-b]pyridine: Shares a similar core structure but lacks the ethyl acetate group.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form.
Pyrazoloquinolines: Compounds with a quinoline ring fused to a pyrazole ring.
Uniqueness: Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl acetate group enhances its solubility and potential for further functionalization .
特性
CAS番号 |
918484-89-6 |
|---|---|
分子式 |
C11H13N3O2 |
分子量 |
219.24 g/mol |
IUPAC名 |
ethyl 2-(6-methylpyrazolo[3,4-b]pyridin-2-yl)acetate |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-10(15)7-14-6-9-5-4-8(2)12-11(9)13-14/h4-6H,3,7H2,1-2H3 |
InChIキー |
CJJFNIBGFINGNC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C=C2C=CC(=NC2=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl-](/img/structure/B12624130.png)
![2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12624132.png)
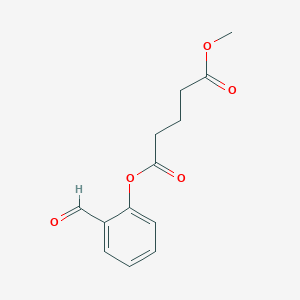
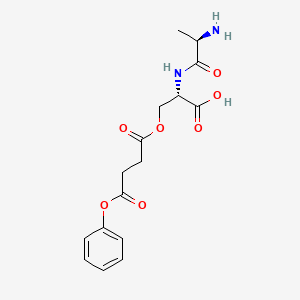
![3-[(Diphenylmethoxy)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12624147.png)
![4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12624153.png)
![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B12624155.png)
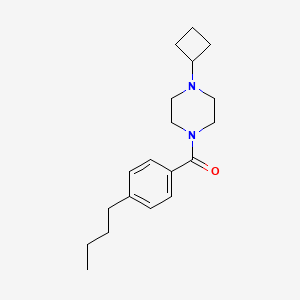
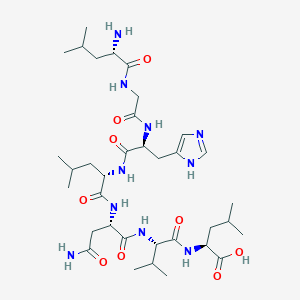
![1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12624177.png)
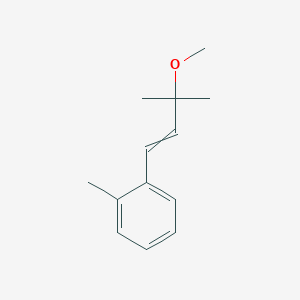
![2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B12624192.png)
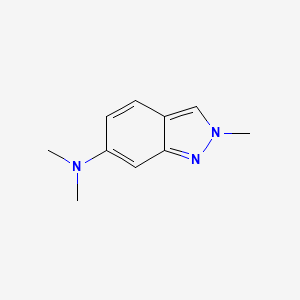
![3-(5'-Bromo-3',4-dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12624209.png)
